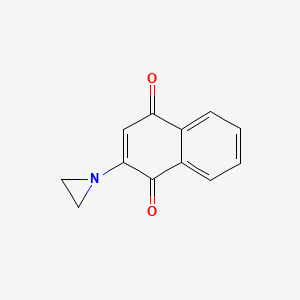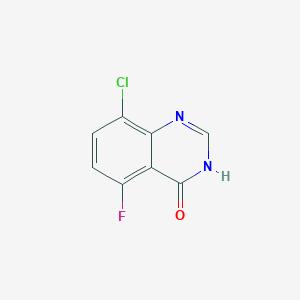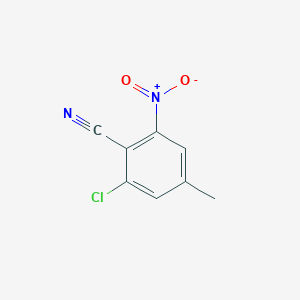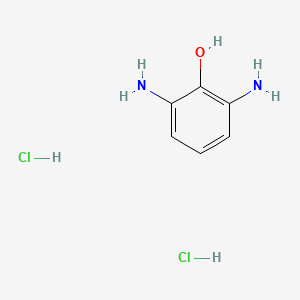
2,6-Diaminophenol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions on the benzene ring, along with two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,6-dinitrophenol. The process involves the use of a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium. The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at a temperature range of 50° to 150°C under a pressure of 1 to 60 atm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the product, making it suitable for various applications in different industries.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diaminophenol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
2,6-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacturing of dyes, photographic developers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Diaminophenol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in its applications in chemistry and biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminophenol dihydrochloride: Another derivative of phenol with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: Contains amino groups at the 2 and 3 positions on the benzene ring.
2,4-Diaminotoluene: A derivative with amino groups at the 2 and 4 positions and a methyl group on the benzene ring
Uniqueness
2,6-Diaminophenol dihydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H10Cl2N2O |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
2,6-diaminophenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H |
InChI-Schlüssel |
QHZCXNULIHZOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


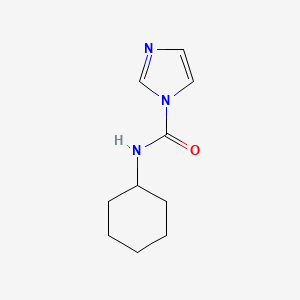


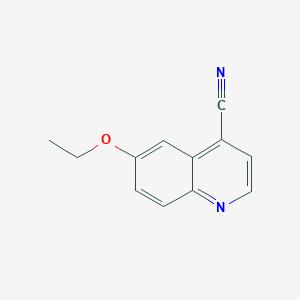
![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
